Cas no 204376-34-1 (Guanosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine)

Guanosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine structure
204376-34-1 structure
Product Name:Guanosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine
Numero CAS:204376-34-1
MF:C20H30N10O26P6
MW:1012.3461689949
CID:241327
PubChem ID:135441211
Update Time:2025-04-19

Guanosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine Proprietà chimiche e fisiche

Nomi e identificatori

    • Guanosine5'-(heptahydrogen hexaphosphate), P'''''&reg
    • 5'-ester with adenosine
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
    • Guanosine hexaphosphate adenosine
    • {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}({[({[({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid
    • DTXSID301146357
    • Guanosine 5'-(heptahydrogen hexaphosphate), P'''''-->5'-ester with adenosine
    • 204376-34-1
    • Guanosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine
    • Inchi: 1S/C20H30N10O26P6/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(50-18)1-48-57(36,37)52-59(40,41)54-61(44,45)56-62(46,47)55-60(42,43)53-58(38,39)49-2-7-11(32)13(34)19(51-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
    • Chiave InChI: QESDWYZADJGZRW-INFSMZHSSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O

Proprietà calcolate

  • Massa esatta: 1011.97584309g/mol
  • Massa monoisotopica: 1011.97584309g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 32
  • Conta atomi pesanti: 62
  • Conta legami ruotabili: 18
  • Complessità: 2030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -11.3
  • Superficie polare topologica: 543Ų
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